molecular formula C25H21N3O4 B2743387 4-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1358339-04-4

4-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2743387
CAS No.: 1358339-04-4
M. Wt: 427.46
InChI Key: JNDLDBQIVHDSOF-UHFFFAOYSA-N
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Description

4-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic compound that features a benzyloxyphenyl group, an oxadiazole ring, and a benzo[b][1,4]oxazinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps:

    Formation of the benzyloxyphenyl group: This can be achieved by reacting benzyl alcohol with phenol in the presence of a base.

    Synthesis of the oxadiazole ring: The benzyloxyphenyl group is then reacted with appropriate reagents to form the 1,2,4-oxadiazole ring.

    Construction of the benzo[b][1,4]oxazinone core: The final step involves the cyclization of the intermediate compounds to form the benzo[b][1,4]oxazinone structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group.

    Reduction: Reduction reactions can occur at the oxadiazole ring.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the oxadiazole ring can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, making them potential candidates for drug development. Studies could focus on their interactions with biological targets and their effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.

Comparison with Similar Compounds

Similar Compounds

    4-(benzyloxy)phenyl isocyanate: This compound shares the benzyloxyphenyl group but differs in its isocyanate functionality.

    4-(benzyloxy)phenol: Similar in structure but lacks the oxadiazole and benzo[b][1,4]oxazinone rings.

    4-(benzyloxy)phenyl acetic acid: Contains the benzyloxyphenyl group but has an acetic acid moiety instead of the oxadiazole and benzo[b][1,4]oxazinone rings.

Uniqueness

The uniqueness of 4-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one lies in its combination of structural elements

Properties

IUPAC Name

7-methyl-4-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4/c1-17-7-12-21-22(13-17)31-16-24(29)28(21)14-23-26-25(27-32-23)19-8-10-20(11-9-19)30-15-18-5-3-2-4-6-18/h2-13H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDLDBQIVHDSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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